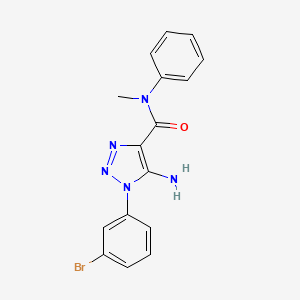
5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by binding to specific target proteins and modulating their activity. This compound has been found to exhibit activity against a range of targets, including kinases, proteases, and phosphatases.
Biochemical and Physiological Effects:
5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of several kinases involved in cancer cell proliferation. In addition, it has also been found to modulate the activity of certain proteases involved in inflammation and immune response.
実験室実験の利点と制限
One of the main advantages of 5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is its versatility. This compound has been found to exhibit activity against a range of targets, making it a valuable tool for studying a variety of biological systems. However, one of the limitations of this compound is its potential toxicity. Like many other chemical compounds, 5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. In addition, there is also interest in exploring the use of this compound as a fluorescent probe for imaging biological systems. Finally, there is also potential for this compound to be used as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of interesting biochemical and physiological effects, and has potential applications in the fields of medicinal chemistry, imaging, and therapeutics. While there are limitations to its use in certain experiments, the versatility of this compound makes it a valuable tool for studying a variety of biological systems.
合成法
The synthesis of 5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Huisgen cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The resulting triazole ring is then modified to introduce the desired functional group, which in this case is an amino group. The final step involves the introduction of the carboxamide group, which is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent activity against a range of disease targets. In addition, this compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-21(12-7-3-2-4-8-12)16(23)14-15(18)22(20-19-14)13-9-5-6-11(17)10-13/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYXKYCFQJTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(4-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4961970.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4961979.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B4961990.png)
![1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)
